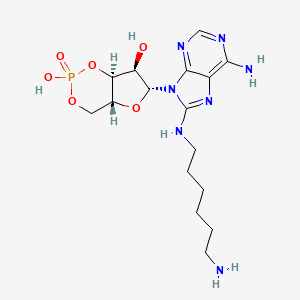

8-AHA-cAMP

Description

The Role of Cyclic Nucleotide Analogs in Signal Transduction Studies

Cyclic nucleotides, such as cAMP and cyclic GMP (cGMP), are pivotal second messengers that relay signals from the cell surface to intracellular effector proteins, thereby regulating a vast array of physiological responses. To unravel the complex networks governed by these molecules, researchers have synthesized a wide range of cyclic nucleotide analogs. These synthetic derivatives are designed to have modified properties, such as increased stability against enzymatic degradation by phosphodiesterases (PDEs), enhanced membrane permeability, or selective affinity for specific downstream effector proteins. By using these analogs, scientists can manipulate and observe cAMP and cGMP signaling pathways with a high degree of precision, leading to a deeper understanding of their roles in health and disease.

8-AHA-cAMP as a Prototypical Research Tool for cAMP Signaling

This compound stands out as a prototypical research tool due to its unique structural modification at the 8-position of the adenine (B156593) ring. This modification, the attachment of a 6-aminohexylamino spacer arm, confers several advantageous properties for research applications. Notably, this alteration allows for the immobilization of the molecule to a solid support, such as agarose (B213101) beads, creating an affinity matrix for the purification and identification of cAMP-binding proteins.

Furthermore, this compound exhibits site selectivity in its interaction with the primary intracellular receptor for cAMP, Protein Kinase A (PKA). PKA is a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The regulatory subunits have two distinct cAMP binding sites, site A and site B. Research has shown that 8-substituted cAMP analogs, including this compound, demonstrate a preference for binding to site B of the type I regulatory subunit (RI) of PKA. This site-selectivity allows for the targeted activation and study of specific PKA isozymes, providing insights into their distinct cellular functions. For instance, analogs with an 8-amino modification have been shown to preferentially activate PKA type I over type II. nih.gov

The utility of this compound is further underscored by its application in studying cellular processes such as T-lymphocyte proliferation and platelet function. In these contexts, this compound has been instrumental in elucidating the inhibitory effects of elevated cAMP levels on cell growth and activation.

Detailed Research Findings with this compound

The specific properties of this compound have enabled detailed investigations into various aspects of cAMP signaling.

One of the primary applications of this compound is in affinity chromatography. When immobilized on a solid support like agarose, this compound serves as a powerful tool to capture and isolate cAMP-binding proteins from complex cellular lysates. This technique has been successfully employed to purify PKA regulatory subunits and to identify novel cAMP effectors. The 6-aminohexylamino spacer arm effectively positions the cAMP moiety away from the matrix, allowing for efficient interaction with target proteins.

In the context of PKA activation, the site-selectivity of this compound for the RI subunit has been exploited to understand the differential roles of PKA isozymes. While specific activation constants (Ka) for this compound are not extensively reported in readily available literature, studies with similar 8-substituted analogs indicate a preferential activation of PKA type I. This selectivity is crucial for dissecting the specific downstream signaling cascades mediated by different PKA isozymes.

The resistance of certain cAMP analogs to hydrolysis by phosphodiesterases (PDEs) is a key feature for their use in cellular studies. While specific IC50 values for this compound against various PDE isoforms are not consistently documented in public sources, the modification at the 8-position can influence its susceptibility to degradation, thereby prolonging its signaling effect within a cell. For example, the related compound 8-Cl-cAMP has been shown to be a stable activator of PKA. biolog.de

The following tables summarize the available qualitative and illustrative quantitative data for this compound and related compounds.

Table 1: Interaction of this compound with Protein Kinase A (PKA)

| Parameter | Value/Observation | Source |

| Binding Site Selectivity | Preferential binding to site B of the PKA Type I regulatory subunit (RI). Analogs with an 8-amino modification preferentially activate PKA I. | nih.govbiolog.de |

| Application | Used immobilized on agarose for affinity purification of PKA regulatory subunits and other cAMP-binding proteins. | researchgate.netnih.gov |

Note: Specific Ka and Kd values for this compound are not consistently available in the reviewed literature.

Table 2: Interaction of this compound and Related Analogs with Phosphodiesterases (PDEs)

| PDE Isoform | IC50 Value | Compound | Source |

| PDE8 | Insensitive to inhibition by IBMX, a non-selective PDE inhibitor. | IBMX | nih.gov |

| PDE8A1 | IC50 = 698 ± 29 μM | IBMX | nih.gov |

| PDE8 | IC50 = 4–9 μM | Dipyridamole | nih.gov |

Table 3: Effect of this compound and Related Analogs on T-Lymphocyte Proliferation

| Cell Type | Effect | Compound | Illustrative IC50 | Source |

| Proliferating T-lymphocytes | Concentration-dependent inhibition of cell replication. | 8-aminohexylamino-cAMP | Not specified | |

| Human T-cells | Inhibition of proliferation. | Cyclosporine A | ~0.2 - 0.6 ng/mL (without CD28 costimulation) | researchgate.net |

Note: A specific IC50 value for this compound on T-cell proliferation was not found in the reviewed literature. The provided data for Cyclosporine A is for illustrative purposes of measuring anti-proliferative effects on T-cells.

Structure

3D Structure

Properties

Molecular Formula |

C16H26N7O6P |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

WCWLOZYNRVLFOG-SDBHATRESA-N |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |

Synonyms |

8-(6-aminohexyl)amino cyclic AMP 8-AHA-cAMP 8-aminohexylamino cAMP 8-aminohexylamino-adenosine cyclic monophosphate |

Origin of Product |

United States |

Molecular Interactions and Mechanisms of Action of 8 Aha Camp

Selective Activation and Modulation of Protein Kinase A (PKA) Isoforms

Protein Kinase A (PKA), a crucial mediator of cAMP signaling, exists as an inactive tetrameric holoenzyme comprising two regulatory (R) subunits and two catalytic (C) subunits. wikipedia.orguniprot.orgguidetopharmacology.org The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the holoenzyme and the release of active catalytic subunits, which then phosphorylate target proteins. wikipedia.orguniprot.orgguidetopharmacology.org 8-AHA-cAMP plays a significant role in this activation process due to its specific binding characteristics.

The regulatory subunits of PKA (RI and RII) each possess two cooperative cAMP-binding sites, designated as site A and site B. uniprot.orgctdbase.org These sites exhibit distinct specificities for various cAMP analogs. This compound demonstrates a preference for site B of the RI regulatory subunit of PKA. nih.govinvivochem.comciteab.com Site B is characterized by a slower off-rate and a higher affinity for C-2 and C-8 substituted cAMP analogs, a category to which this compound belongs. citeab.complos.org Research indicates that this compound also binds to site B of the RII regulatory subunit. citeab.com

The differential binding affinities of this compound to the PKA regulatory subunit binding sites are summarized in the table below, based on reported activation (K_a) and inhibition (K_i) constants. disprot.org

Table 1: Affinity/Activation Parameters of this compound for PKA Regulatory Subunit Binding Sites

| Analog | Site | K_a (µM) | K_i (µM) |

| This compound | A | 0.11 | 0.021 |

| This compound | B | 1.6 | 0.29 |

Note: K_a represents activation constant, and K_i represents inhibition constant, indicating binding affinity or potency for the respective sites.

Selective activation of PKA isoforms (Type I and Type II) can be achieved through the use of complementary pairs of cAMP analogs that preferentially bind to the A and B sites of their respective regulatory subunits. ctdbase.org this compound is particularly noted for its ability to synergistically activate PKA Type I when combined with 8-piperidino-cAMP (8-PIP-cAMP). nih.govinvivochem.comnih.govidrblab.netinvivochem.cn 8-PIP-cAMP preferentially binds to site A of RI and site B of RII. nih.gov This synergistic effect highlights the cooperative nature of cAMP binding sites in PKA activation. Studies in 3T3-L1 adipocytes have shown that the analog pair this compound and 8-PIP-cAMP, which selectively activate PKA type I, strongly induce glycerol (B35011) release. nih.govidrblab.netinvivochem.cn Similarly, other analog pairs can selectively activate PKA Type II, demonstrating the involvement of both PKA subtypes in cellular processes. ctdbase.orgnih.govidrblab.netinvivochem.cndisprot.org

The canonical mechanism of PKA activation involves the binding of cAMP to the regulatory subunits, which leads to a conformational change and the subsequent dissociation of the inactive PKA holoenzyme (R₂C₂) into a regulatory subunit dimer (R₂-cAMP₄) and two free, active catalytic (C) subunits. wikipedia.orguniprot.orgguidetopharmacology.orgdisprot.org These liberated catalytic subunits are then capable of phosphorylating specific serine and threonine residues on various substrate proteins, initiating downstream signaling cascades. uniprot.orgguidetopharmacology.org

This compound, as an activator, facilitates this dissociation process. In contrast, the metabolically stable PKA inhibitor Rp-8-AHA-cAMPS, a diastereoisomer of this compound, binds to the PKA holoenzyme but prevents the dissociation of the catalytic and regulatory subunits, thereby inhibiting PKA activity. citeab.comnih.gov This provides further evidence of this compound's role in promoting the active, dissociated state of PKA. The ability of this compound to bind to regulatory subunits, even when captured on sensor chips, suggests its utility in studying the interactions between regulatory subunits and PKA anchoring proteins (AKAPs). researchgate.net

Interactions with Other Cyclic Nucleotide-Binding Proteins

Beyond PKA, cAMP, and its analogs like this compound, can interact with other cyclic nucleotide-binding proteins, influencing diverse cellular functions.

Exchange Proteins Activated by cAMP (Epac) represent a distinct class of cAMP effectors, functioning as guanine (B1146940) nucleotide exchange factors (GEFs) for small GTPases, primarily Rap1 and Rap2. wikipedia.orgguidetopharmacology.orgresearchgate.netbmbreports.orguniprot.org The discovery of Epac in 1998 revealed PKA-independent cAMP signaling pathways. wikipedia.orgbmbreports.org When cAMP binds to Epac, it induces a conformational change that exposes the GEF domain, leading to the activation of Rap1. wikipedia.org

While this compound is primarily recognized for its PKA-activating properties, it has been considered in the context of structure-guided design for selective Epac1 and Epac2 agonists. nih.gov This suggests that despite its PKA selectivity, modifications of the this compound scaffold could yield compounds with Epac-modulating activities, or that it may have some, albeit weaker, interaction with Epac. For instance, 8-pCPT-2′-O-Me-cAMP is a modified cAMP analog that preferentially targets Epac over PKA. guidetopharmacology.orgfrontiersin.org The existence of such selective analogs underscores the distinct binding pockets and activation mechanisms of PKA and Epac, even for structurally similar cyclic nucleotides.

Cyclic Nucleotide-Gated (CNG) channels are ion channels directly regulated by the binding of cyclic nucleotides, including cAMP and cGMP. wikipedia.orgcuhk.edu.cn These channels play critical roles in various physiological processes, particularly in sensory transduction such as vision and olfaction, and in neuronal excitability, where hyperpolarization-activated cyclic nucleotide-gated (HCN) channels open upon cAMP exposure. wikipedia.orgidrblab.netcuhk.edu.cnresearchgate.net

While cAMP is a known activator of CNG channels, and its binding leads to channel opening and subsequent changes in neuronal electrical activity, specific detailed research findings on this compound's direct interaction with CNG channels are not extensively documented in the provided literature. Given its structural similarity to endogenous cAMP and its ability to bind to other cyclic nucleotide-binding proteins, this compound theoretically possesses the potential to interact with CNG channels. However, its preferential binding to PKA regulatory subunits suggests a higher specificity for PKA compared to direct and potent activation of CNG channels, which often have distinct cyclic nucleotide-binding domains compared to PKA. Further specific studies would be required to fully elucidate the extent and nature of this compound's interaction with various CNG channel subtypes.

Influence on Phosphodiesterase (PDE) Activity and Cyclic Nucleotide Hydrolysis

Cyclic nucleotide phosphodiesterases (PDEs) are crucial enzymes that regulate intracellular cAMP levels by hydrolyzing the 3′,5′ phosphodiester bond of cAMP to yield 5′-AMP frontiersin.orgnih.gov. This hydrolysis is a key mechanism for controlling the local concentration and distribution of cAMP gradients within cells frontiersin.orgfrontiersin.org.

Interaction with A-Kinase Anchoring Proteins (AKAPs) and Subcellular Localization

A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins critical for the spatial and temporal regulation of cAMP signaling ahajournals.orgnih.gov. AKAPs achieve this by tethering protein kinase A (PKA), the primary effector of cAMP in many eukaryotes, to specific subcellular locations nih.govahajournals.org. This compartmentalization ensures that PKA's activity is focused on relevant substrates in discrete cellular microdomains frontiersin.orgnih.gov.

This compound plays a significant role as a research tool in studying these interactions. When immobilized on solid supports, such as agarose (B213101) beads (e.g., this compound-agarose), it is extensively used for affinity chromatography and pulldown assays to isolate and identify various cyclic nucleotide-responsive proteins, including PKA and other AKAP-associated proteins biolog.defrontiersin.org. These techniques leverage the binding affinity of PKA's regulatory subunits for cAMP analogs. By using this compound-agarose beads, researchers can capture PKA holoenzymes and other proteins that interact with the cAMP signaling machinery, thereby elucidating the protein complexes involved in subcellular localization and signal transduction frontiersin.org. The ability of this compound to mimic natural cAMP while being amenable to immobilization makes it invaluable for dissecting the intricate networks formed by AKAPs and their associated enzymes, which include not only PKA but also adenylyl cyclases and phosphodiesterases nih.govnih.gov.

Binding to Non-Mammalian Cyclic AMP Response Proteins (e.g., CARPs in Trypanosomes)

In non-mammalian organisms, particularly parasites like Trypanosoma brucei, cAMP signaling pathways can differ significantly from those in eukaryotes, notably by the absence of known mammalian cAMP effectors and the cAMP independence of PKA nih.govnih.govresearchgate.net. Instead, Trypanosoma species possess a unique set of proteins termed Cyclic AMP Response Proteins (CARPs).

Studies have identified several CARPs (e.g., CARP1, CARP3, CARP11) that contain predicted cyclic AMP binding domains and demonstrate direct binding to cAMP nih.govresearchgate.net. This compound has been instrumental in confirming these interactions through experimental approaches such as affinity purification and competition assays using this compound agarose nih.govresearchgate.net. For instance, CARP1 and CARP11 have been successfully pulled down by this compound agarose from T. brucei cell lysates nih.gov. These findings highlight the critical role of cAMP in flagellar function and cell division in trypanosomes, suggesting that CARPs mediate these effects by directly binding to cAMP nih.govresearchgate.net. The unique nature of CARPs and their interaction with cAMP, as probed by this compound, provides insights into novel cAMP pathways in kinetoplastid species.

Interaction with Universal Stress Proteins in Mycobacteria

Mycobacteria, including pathogenic species like Mycobacterium tuberculosis and non-pathogenic ones like Mycobacterium smegmatis, maintain high intracellular levels of cAMP and utilize diverse cAMP signaling machinery nih.govbiorxiv.org. A significant fraction of this intracellular cAMP is bound to proteins, and Universal Stress Proteins (USPs) have been identified as abundantly expressed cAMP-binding proteins in these organisms nih.govbiorxiv.org.

Specifically, Rv1636 in M. tuberculosis and MSMEG_3811 in M. smegmatis are USPs that bind cAMP with high specificity and affinity nih.govresearchgate.netnih.gov. The interaction between these USPs and cAMP has been characterized using techniques such as Surface Plasmon Resonance (SPR), where this compound immobilized on a sensor chip (e.g., CM5 chip) is used to measure binding kinetics and thermodynamics nih.govbiorxiv.orgresearchgate.net.

Table 1: Kinetic Parameters of cAMP Binding to Mycobacterial Universal Stress Proteins (Note: In an interactive environment, this table would allow for sorting and filtering.)

| Protein | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |

| Rv1636 | Data not explicitly provided in snippets, but binding measured researchgate.net | Data not explicitly provided in snippets, but binding measured researchgate.net | High affinity binding nih.gov |

| MSMEG_3811 | Data not explicitly provided in snippets, but binding measured researchgate.net | Data not explicitly provided in snippets, but binding measured researchgate.net | High affinity binding researchgate.net |

The binding of cAMP to USPs like Rv1636 is crucial for the viability of M. tuberculosis nih.gov. It has been proposed that these USPs may function as "sinks" for cAMP, directly sequestering the second messenger and thereby regulating the available "free" pool of cAMP within the cell biorxiv.orgnih.gov. This mechanism represents a novel way for mycobacterial cells to control cAMP signaling, distinct from traditional effector proteins that harbor cyclic nucleotide binding (CNB) or GAF domains nih.gov.

Cellular and Subcellular Effects Mediated by 8 Aha Camp

Regulation of Cell Proliferation and Differentiation

8-AHA-cAMP plays a role in controlling cellular growth and developmental processes, particularly within immune cells and early embryonic stages.

Research indicates that this compound effectively inhibits the proliferation of various lymphocyte populations. Treatment of proliferating T lymphocytes, specifically those activated via the CD3 cell surface marker, with this compound, among other cAMP analogs, resulted in a concentration-dependent inhibition of cell replication. sigmaaldrich.com Notably, this compound demonstrated higher potency in T lymphocytes, being 4- to 8-fold more effective than in IPC-81 cells. sigmaaldrich.com

The inhibitory effect of cAMP on both T and B cell proliferation is primarily mediated by protein kinase A type I (PKA-I). imrpress.com Similarly, the cAMP-dependent inhibition of cytotoxicity in natural killer (NK) cells has also been attributed to PKA-I mediation. imrpress.com However, for antigen-driven T cell responses, the down-regulatory effects on proliferation and cytokine generation necessitate the concurrent activation of both PKA type I (cAKI) and PKA type II (cAKII); individual activation of either cAKI or cAKII alone proved ineffective. nih.gov

Table 1: Effects of cAMP Analogs on T Lymphocyte Proliferation

| cAMP Analog | Potency (IC50) in T Lymphocytes (µM) | Relative Potency vs. IPC-81 cells |

| This compound | (Range within 30-1100 µM) | 4- to 8-fold more potent |

| 8-chlorophenylthio-cAMP | 30 µM | Not specified |

| 8-piperidino-cAMP | 1100 µM | Not specified |

| Methylamino-cAMP | (Range within 30-1100 µM) | 4-fold more potent |

| Other cAMP Analogs | (Range within 30-1100 µM) | Not specified |

Note: IC50 values represent the concentration causing 50% inhibition of cell replication. Data for this compound's specific IC50 was not explicitly stated but was within the reported range for various analogs. sigmaaldrich.com

This compound has been shown to modulate early embryonic development by reversing hypoxanthine-induced developmental arrest in preimplantation mouse embryos. Hypoxanthine (B114508) is known to block the development of mouse embryos in vitro at the 2- to 4-cell stages. cambridge.orgnih.govcambridge.org This developmental arrest can be effectively reversed by agents that elevate intracellular cAMP levels. cambridge.orgnih.govcambridge.orgoup.com

Crucially, studies have demonstrated that this compound yields similar results to other cAMP-elevating agents in reversing this hypoxanthine-induced arrest in mouse embryos. cambridge.orgnih.govresearchgate.net The efficacy of this compound and other cAMP-elevating compounds in reversing this arrest is critically dependent on the presence of the chelator EDTA in the culture medium. cambridge.orgnih.govoup.com The underlying mechanism for this reversal may involve alterations in the uptake of hypoxanthine or glucose, or changes in the relative metabolism of hypoxanthine within the embryo. oup.com High-performance liquid chromatography (HPLC) analyses of embryos cultured with this compound and EDTA indicated a notable shift towards increased guanyl nucleotide production. oup.com

Modulation of Ion Transport and Channel Activity

This compound influences cellular ion dynamics by affecting specific ion channels and transporters.

This compound, acting as a PKA activator, significantly impacts the activity of voltage-operated calcium channels (VOCCs) in oligodendroglial progenitor cells (OPCs). Activation of PKA by this compound leads to a significant decrease in voltage-operated Ca2+ entry in OPCs. researchgate.netnih.govjneurosci.orgjneurosci.org This inhibitory effect suggests that under basal conditions, PKA actively suppresses VOCC function in OPCs. jneurosci.org Furthermore, PKA activation, as induced by this compound, has been shown to promote the inactivation of VOCCs in these cells. nih.gov

Table 2: Effect of PKA Activators on Ca2+ Influx in Oligodendroglial Progenitor Cells

| Treatment (10 µM) | Effect on Voltage-Operated Ca2+ Entry |

| This compound | Significantly decreased |

| 8-PIP-cAMP | Significantly decreased |

Note: Data derived from experiments where OPCs were treated with PKA activators during depolarization with high K+. researchgate.netnih.govjneurosci.org

Cyclic AMP is recognized as a primary intracellular messenger involved in the inhibition of the Na+/H+ exchanger NHE3. wvu.edufrontiersin.orgportlandpress.com While this compound is known to be a PKA-I selective analog, the broader cAMP-mediated inhibition of NHE3 activity has been demonstrated to be mediated by PKA type II. wvu.eduphysiology.org

The inhibition of NHE3 by cAMP signaling pathways requires the presence of specific NHE3-associated proteins, such as Na+/H+ exchanger regulatory factor (NHERF) or E3KARP. These proteins are hypothesized to function as adapters, facilitating the localization of PKA in close proximity to NHE3, thereby enabling its phosphorylation. wvu.edu Phosphorylation of NHE3 at the PKA-sensitive S552 site, mediated by cAMP, leads to its translocation from the brush border membrane to the base (coated pit) region, resulting in the inactivation of the transporter. portlandpress.com

Impact on Cytoskeletal Dynamics and Cell Morphology

This compound has a direct impact on cellular morphology, notably demonstrated in its effect on platelet shape change. The thrombin-induced alteration in platelet shape can be blocked by nitric oxide (NO), an effect accompanied by increased levels of both cGMP and cAMP, as well as phosphorylation of vasodilator-stimulated phosphoprotein (VASP). sigmaaldrich.com Significantly, the inhibition of this platelet shape change was mimicked by various cAMP analogs, including this compound, but not by cGMP analogs. sigmaaldrich.com This finding directly links this compound to the modulation of cytoskeletal dynamics that underlie changes in cell morphology.

Inhibition of Thrombin-Induced Platelet Shape Change

This compound has been demonstrated to effectively inhibit thrombin-induced platelet shape change. This inhibitory action is mediated through the activation of Protein Kinase A (PKA). genecards.org Studies have shown that nitric oxide (NO) also blocks thrombin-induced platelet shape change, an effect accompanied by increases in both cyclic guanosine (B1672433) monophosphate (cGMP) and cAMP levels, as well as phosphorylation of the vasodilator-stimulated phosphoprotein (VASP). genecards.org Critically, the inhibition of shape change was mimicked by various cAMP analogs, including this compound, but not by cGMP analogs. genecards.org Furthermore, the effect of NO on thrombin-induced shape change was prevented by PKA antagonists, underscoring the central role of PKA in this process.

Activation of Rac Guanine (B1146940) Exchange Factor P-REX1 and Rho GTPase Signaling

While P-REX1 (Phosphatidylinositol (3,4,5) trisphosphate-dependent Rac exchanger 1) is recognized as a Rho guanine-nucleotide exchange factor that potently activates Rac GTPases, and Rho GTPases are known as master regulators of the actin cytoskeleton involved in numerous cellular processes, direct research findings specifically linking this compound to the activation of Rac guanine exchange factor P-REX1 or broader Rho GTPase signaling were not found within the scope of the provided search results.

Influence on Gene Expression and Transcriptional Regulation

Induction of Specific Transcriptional Networks (e.g., Forkhead Box Proteins in Neutrophils)

This compound plays a significant role in modulating gene expression, particularly in neutrophils. When used as part of the site-selective PKA agonist pair N6/8-AHA (this compound and N6-MB-cAMP), it leads to the upregulation of a substantial number of apoptosis-related genes in human neutrophils. Among the most highly regulated genes are NR4A2 and NR4A3, which belong to the NR4A orphan nuclear receptor family, a subset of the Forkhead Box protein family. This PKA activation by this compound and N6-MB-cAMP results in a notable delay of neutrophil apoptosis and a concomitant, PKA-dependent upregulation of NR4A2/3. Analysis of gene expression datasets further revealed that the Forkhead Box (FOX) protein network was significantly enriched in neutrophils challenged with the N6/8-AHA PKA agonist pair.

Modulation of Neurotransmission and Neural Processes

Enhancement of Noradrenaline Release in Peripheral Neurons

Information directly linking this compound to the enhancement of noradrenaline release in peripheral neurons was not identified within the provided research findings.

Effects on Trophoblast Fusion and Placental Physiology

This compound has been utilized as a tool to investigate trophoblast fusion and its implications for placental physiology. Specifically, this compound–agarose (B213101) beads have been employed in pulldown assays to isolate cAMP-binding proteins from cultured cytotrophoblasts and syncytiotrophoblast. This methodology aims to identify A-kinase anchoring proteins (AKAPs) that are integral to the cell fusion process. The cAMP-PKA signaling pathway is recognized as a critical regulator of trophoblast fusion and the formation of syncytiotrophoblast, a process essential for the maintenance of pregnancy and proper fetal development. Studies using other cAMP analogs, such as 8-Br-cAMP, have shown an increase in human chorionic gonadotropin (hCG) secretion and accelerated syncytialization, suggesting that spontaneous trophoblast fusion is a cAMP-driven event.

Methodological Applications of 8 Aha Camp in Research

Affinity Chromatography and Protein Purification Techniques

Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions. Immobilized 8-AHA-cAMP serves as a highly effective affinity ligand for isolating proteins that bind to cAMP. biolog.debiolog.de

Utilization of Immobilized this compound (e.g., this compound-Agarose) for Protein Isolation

This compound is commonly immobilized on agarose (B213101) gel, forming this compound-Agarose, which is widely employed for the selective capture of proteins with affinity for cyclic nucleotides. biolog.debiolog.de The immobilization occurs via an aminohexylamino spacer attached at position 8 of the adenine (B156593) nucleobase, providing a stable and accessible ligand for protein binding. biolog.debiolog.de

The typical procedure for using this compound-Agarose involves equilibrating the affinity column with a suitable buffer, followed by loading the protein solution. Non-specifically bound proteins are then removed through washing steps, often utilizing solutions such as 1 mM 5'-AMP or, for specific cases like E. coli nucleoside diphosphate (B83284) kinase, 10 mM ADP/20mM MgCl2. biolog.demybiosource.com The target protein is subsequently eluted using a cyclic nucleotide gradient, commonly up to 40 mM. biolog.demybiosource.com Column regeneration can be achieved by employing a combination of up to 100 mM cAMP and buffer salts or 8 M urea. biolog.demybiosource.com

Variations of immobilized this compound, such as Rp-8-AHA-cAMPS-Agarose (an antagonist analog) and Sp-8-AHA-cAMPS-Agarose (an agonist analog), are also available. These phosphorothioate-modified cyclic nucleotides can exhibit reduced binding affinity to certain receptors, which can be advantageous when target proteins bind too strongly to conventional cAMP agaroses, allowing for milder elution conditions. biolog.demybiosource.com

This compound-agarose beads have been successfully utilized in pull-down assays to enrich cAMP-binding proteins from diverse biological samples, including lysates from HEK293 cells, human primary trophoblasts, and Trypanosoma brucei cells. nih.govfrontiersin.orgnih.govfrontiersin.org In competitive chemical proteomics workflows, these beads facilitate the selective isolation of cAMP-binding proteins, where the addition of excess free cAMP can outcompete the binding, enabling the identification of specific protein targets. nih.govnih.govfrontiersin.orgpnas.org

Purification of cAMP-Responsive Protein Kinases, Phosphodiesterases, and Other Binding Proteins

This compound-Agarose is particularly effective for the purification of key cAMP-responsive enzymes, including cAMP-dependent protein kinases (PKA) and phosphodiesterases (PDEs). biolog.debiolog.de It has been instrumental in purifying PKA regulatory subunits (R-subunits) from both recombinant and endogenous PKA complexes. pnas.orgnih.govresearchgate.net This includes the purification of all four isoforms of active PKA R-subunits (RIα, RIβ, RIIα, and RIIβ). nih.govresearchgate.net While this compound-agarose is a standard tool, some studies suggest that phosphorothioate (B77711) derivatives like Sp-8-AEA-cAMPS-agarose may offer superior enrichment and elution characteristics for PKA R-subunits, as this compound-agarose can sometimes lead to incomplete elution or co-elution of contaminants. nih.govnih.gov

Beyond PKA and PDEs, this compound-Agarose has been applied to purify a range of other cyclic nucleotide-responsive proteins:

A-kinase anchoring proteins (AKAPs): These proteins are known to interact with PKA R-subunits and have been enriched using this compound-agarose. frontiersin.orgpnas.orgnih.gov

Huntingtin-associated Protein 1 (HAP1): HAP1 has been shown to selectively co-precipitate with cGMP-dependent protein kinase Iβ (PKG Iβ) when this compound-agarose beads are used in pull-down assays, especially in the presence of cGMP to outcompete PKA binding. nih.gov

Novel cAMP-binding proteins: For instance, novel kinetoplastid-specific cAMP-binding proteins such as CARP1 and CARP11 from Trypanosoma brucei have been identified and characterized through pull-down experiments utilizing this compound-agarose. nih.govfrontiersin.org

Protein-Ligand Interaction Analysis

This compound is a critical component in various assays designed to analyze protein-ligand interactions, providing detailed insights into binding kinetics and specificity.

Application in Surface Plasmon Resonance (SPR) for Binding Kinetics and Specificity Studies

Surface Plasmon Resonance (SPR) is a label-free biosensing technology that enables real-time detection and quantification of biomolecular interactions, yielding data on binding kinetics (association and dissociation rates), affinity, and specificity. youtube.com this compound is frequently employed as a ligand, covalently coupled to SPR sensor chips (e.g., CM5 carboxymethylated dextran (B179266) chips), to investigate the binding of a wide array of cAMP-binding proteins. researchgate.netbiolog.denih.govnih.govplos.org

In an SPR experiment, the protein of interest (analyte) is flowed over the immobilized this compound surface. The binding event causes a change in the refractive index near the sensor surface, which is monitored as a real-time signal (sensorgram). This signal is directly proportional to the mass of the bound analyte. youtube.comnih.gov From these sensorgrams, critical parameters such as dissociation constants (KD) and half-maximal effective concentrations (EC50) can be calculated. frontiersin.orgnih.gov

For example, this compound has been used in SPR studies to characterize the binding properties of PKA R-subunits and the PKA holoenzyme to various cAMP analogs. nih.gov Furthermore, SPR studies employing this compound-coupled chips have been crucial in analyzing the binding of cyclic nucleotide-binding domains (CNBDs) of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, including HCN1, HCN2, and HCN4, to both cAMP and cGMP. nih.govplos.org In these competitive SPR assays, the protein is often preincubated with varying concentrations of free cAMP before injection over the this compound surface, allowing for the determination of competitive binding. nih.gov

Competitive Binding Assays to Determine Analog Affinity

Competitive binding assays, often integrated with techniques such as SPR or fluorescence polarization (FP), are indispensable for quantifying the relative binding affinities of different cAMP analogs and other ligands to cAMP-binding proteins. frontiersin.orgresearchgate.netnih.govnih.govnih.govmedchemexpress.eu

In these assays, a constant concentration of a labeled or immobilized cAMP analog, such as this compound or fluorescently tagged 8-Fluo-cAMP, is used. Subsequently, increasing concentrations of an unlabeled competitor (the analog under investigation) are introduced. frontiersin.orgnih.govnih.govnih.gov The observed reduction in the binding of the labeled/immobilized analog directly correlates with the affinity of the competitor. frontiersin.orgnih.govnih.gov

For instance, SPR-based solution competition assays utilizing this compound-coupled chips have been used to determine the binding affinities of cAMP, cGMP, and cIMP to the isolated cyclic nucleotide-binding domains (CNB-A and CNB-B) of the PKA regulatory subunit type Iα (RIα). nih.gov Research findings indicate that the CNB-B domain exhibits a significantly higher affinity for cAMP (EC50 = 3.6 nM) compared to the CNB-A domain (EC50 = 151 nM), while both domains bind cGMP with micromolar affinities. nih.gov

Table 1: Binding Affinities (EC50) of cAMP and cGMP to PKA RIα Cyclic Nucleotide Binding Domains Determined by SPR nih.gov

| Protein Kinase A RIα Domain | Ligand | EC50 (nM) | Selectivity (cAMP vs cGMP) |

| CNB-A | cAMP | 151 | >30-fold |

| CNB-A | cGMP | 4600 | - |

| CNB-B | cAMP | 3.6 | 110-fold |

| CNB-B | cGMP | 400 | - |

Similarly, competitive pull-down assays employing this compound-agarose beads in the presence of increasing concentrations of free cAMP have been used to estimate the binding affinity (EC50) of novel cAMP-binding proteins. For example, CARP1 from Trypanosoma brucei showed an EC50 of approximately 30 nM, while CARP11 exhibited an EC50 of around 300 nM. nih.govfrontiersin.org This methodology is crucial for characterizing the selectivity and potency of newly synthesized cyclic nucleotide analogs. nih.govnih.govmedchemexpress.eu

Table 2: Estimated Binding Affinities (EC50) of cAMP to Trypanosoma brucei CARPs using this compound Agarose Competition frontiersin.org

| Protein | EC50 (nM) for cAMP |

| CARP1 | ~30 |

| CARP11 | ~300 |

Proteomics and Protein Target Identification

This compound plays a pivotal role in chemical proteomics and the identification of protein targets, particularly for proteins that bind to cAMP. nih.govfrontiersin.orgpnas.orgnih.govnih.govnih.govresearchgate.net By immobilizing this compound, or its derivatives like Rp-8-AHA-cAMP, onto a solid support, researchers can selectively enrich and purify cAMP-binding proteins from complex cellular or tissue lysates. nih.govfrontiersin.orgpnas.orgnih.govnih.gov

This "pull-down" or "capture" approach, when coupled with advanced mass spectrometry techniques (e.g., LC-MS/MS), enables the comprehensive identification of both known and novel cAMP effector proteins and their associated interacting partners. nih.govfrontiersin.orgpnas.orgnih.govresearchgate.net For instance, Rp-8-AHA-cAMP-agarose resin has been successfully used to affinity-purify endogenous PKA complexes from osteosarcoma cell lines. This led to the identification of numerous A-kinase anchoring proteins (AKAPs) and other proteins involved in diverse cellular processes, including protein transport, RNA binding, and various post-translational modifications. pnas.org

A similar methodology, involving this compound-agarose beads followed by LC-MS/MS, has been applied to identify PKA R subunits and other cAMP-binding proteins in human trophoblasts, offering insights into the intricate cAMP signaling pathways governing cell fusion. frontiersin.org The "cAMP Capture Compound Mass Spectrometry" (cAMP-CCMS) technique further exemplifies this utility, employing this compound-based capture compounds (e.g., this compound-CC) to isolate cAMP-binding proteins from various biological lysates (e.g., E. coli, HepG2 cells, mammalian brain) for subsequent identification by mass spectrometry. nih.govresearchgate.net This method is particularly powerful for identifying low-abundance proteins and for competitive chemical proteomics workflows where specific cyclic nucleotides are introduced into lysates to selectively enrich for target proteins and their interactors, differentiating between targets of PKG and PKA. nih.govnih.govresearchgate.net The capacity of this compound to bind to both free PKA R-subunits and, in the case of antagonist analogs like Rp-8-AHDAA-cAMPS, to the intact PKA holoenzyme, underscores its versatility as a tool for comprehensive proteomic analyses of cAMP signaling pathways. nih.govnih.gov

Comparative Research with Other Cyclic Nucleotide Analogs

Differentiating PKA Isoform-Specific Responses from Pan-PKA Activation

Cyclic AMP-dependent protein kinase (PKA) is a primary effector of cAMP signaling. nih.gov The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. nih.govnih.gov Functional diversity within the PKA system is generated by the existence of four different regulatory subunit isoforms: RIα, RIβ, RIIα, and RIIβ. nih.gov These isoforms exhibit distinct biochemical properties and are functionally non-redundant, making the ability to selectively activate them a crucial goal for researchers.

8-AHA-cAMP is a valuable tool for this purpose due to its site-selective binding properties. It shows a preference for binding site B on the type I regulatory subunit (RI) of PKA. biolog.de This selectivity allows for the targeted activation of PKA type I. The effect can be amplified and made more specific when this compound is used in conjunction with other site-selective cAMP analogs. For instance, its combination with 8-piperidino-cAMP (8-PIP-cAMP), which preferentially binds to site A of RI and site B of RII, can lead to the specific synergistic activation of PKA type I. biolog.de This approach helps researchers to differentiate the physiological outcomes of activating a specific PKA isoform (e.g., PKA-I) from the global effects of activating all PKA isoforms (pan-PKA activation), which can be achieved with less selective analogs like 8-Bromo-cAMP.

The ability to probe isoform-specific functions is critical, as studies have shown that different PKA isoforms can have distinct or even opposing roles in cellular processes. For example, in T lymphocytes, the inhibitory effects of cAMP on cell replication are mediated specifically by PKA type I. biolog.de Using pairs of synergistic, site-selective analogs like this compound allows researchers to activate a specific PKA isoenzyme at physiological cAMP concentrations, thereby elucidating its unique contribution to cell regulation.

| cAMP Analog | Primary PKA Isoform/Site Selectivity | Common Research Application |

|---|---|---|

| This compound | Site B of PKA RI biolog.de | Synergistic activation of PKA Type I (with a Site A-selective analog) biolog.de |

| 8-PIP-cAMP | Site A of PKA RI and Site B of RII biolog.de | Synergistic activation of PKA Type I (with this compound) biolog.de |

| N6-Benzoyl-cAMP | Site A of PKA RII | Selective activation of PKA Type II |

| 8-CPT-cAMP | Site B of PKA RII | General PKA activation; also activates Epac |

Discriminating PKA-Mediated Effects from Epac-Mediated Signaling

In addition to PKA, cells possess other cAMP sensors, most notably the Exchange proteins directly activated by cAMP (Epac). nih.govphysiology.org Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. nih.gov Since both PKA and Epac are activated by cAMP, it is often challenging to determine which effector is responsible for a specific cellular response. In some cases, PKA and Epac can have opposing effects on the same biological process. nih.govplos.org

To address this, researchers employ a pharmacological strategy using cAMP analogs with high selectivity for either PKA or Epac. While this compound is primarily characterized as a PKA activator, its relative activity at Epac is a key factor in its experimental use. biolog.de The development of highly selective Epac agonists, such as 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-CPT-2'-O-Me-cAMP), has been instrumental in isolating Epac-mediated pathways. nih.gov Conversely, analogs like N6-benzoyl-cAMP (6-Bnz-cAMP) are potent PKA activators with little to no effect on Epac, allowing for the specific interrogation of PKA-dependent signaling. plos.org

By comparing the cellular effects of a PKA-selective activator (like this compound in specific contexts or 6-Bnz-cAMP) with an Epac-selective activator, researchers can effectively discriminate between the two pathways. plos.org For example, if a cellular response is triggered by a pan-activator but only mimicked by this compound and not by 8-CPT-2'-O-Me-cAMP, it strongly suggests the involvement of PKA, but not Epac. This comparative approach has been crucial in defining the distinct roles of PKA and Epac in processes such as cell proliferation, differentiation, and exocytosis. physiology.orgplos.org

| cAMP Analog | Primary Target | Utility |

|---|---|---|

| This compound | PKA (specifically PKA-I) biolog.de | Used to probe PKA-I-dependent pathways |

| 8-CPT-2'-O-Me-cAMP | Epac nih.govnih.gov | Selective activation of Epac to isolate its downstream effects nih.gov |

| 6-MB-cAMP (N6-Monobutyryl-cAMP) | PKA plos.org | Used as a negative control for Epac activation plos.org |

| 8-CPT-cAMP | PKA and Epac | General activation of both pathways; lacks discrimination |

Analysis of Membrane Permeability and Biochemical Stability in Experimental Systems

For a cAMP analog to be effective in studies using intact cells, it must be able to cross the plasma membrane to reach its intracellular targets and resist rapid degradation by cyclic nucleotide phosphodiesterases (PDEs). medchemexpress.com this compound exhibits favorable characteristics in both regards.

The addition of the 8-aminohexylamino group, a lipophilic moiety, increases the membrane permeability of the cAMP molecule. Research has shown that this compound has greater membrane permeability than related analogs like 8-amino-n-butylamino-cAMP (8-ABA-cAMP). This property allows it to be used effectively in cell culture experiments without the need for microinjection or other disruptive delivery methods.

Furthermore, modifications at the 8-position of the adenine (B156593) ring, as seen in this compound, generally confer resistance to degradation by PDEs. medchemexpress.combiolog.de PDEs are enzymes that hydrolyze the 3',5'-phosphodiester bond in cAMP, terminating its signal. The stability of this compound against PDE activity ensures a more sustained and predictable intracellular concentration, which is crucial for reliable experimental outcomes. This contrasts with unmodified cAMP, which is rapidly degraded, or other analogs that may be more susceptible to enzymatic breakdown. nih.gov This enhanced biochemical stability allows for more precise investigation of downstream signaling events without the confounding variable of rapid signal termination.

| Property | Characteristic of this compound | Experimental Advantage |

|---|---|---|

| Membrane Permeability | Increased lipophilicity; enhanced permeability compared to less substituted analogs biolog.de | Effective for use in intact cell and tissue experiments. |

| Biochemical Stability | Resistant to hydrolysis by many phosphodiesterases (PDEs) medchemexpress.combiolog.de | Provides a more stable and sustained intracellular signal for reliable results. |

| Solubility | Soluble in water, with solubility improved by diluted alkali | Facilitates preparation of stock solutions for experimental use. |

Future Research Directions and Translational Research Implications in Preclinical Studies

Elucidating Novel cAMP Effector Mechanisms and Downstream Pathways

8-AHA-cAMP serves as an invaluable tool for dissecting the complexities of cAMP signaling beyond its canonical target, PKA. While its primary role as a PKA activator is well-established, with a preference for site B of the RI subunit, wikipedia.orgwikipedia.org its application in combination with other cAMP analogs, such as 8-piperidino-cAMP or N6-Benzoyl-cAMP, allows for the selective synergistic activation of specific PKA types (e.g., PKA type I). wikipedia.orgwikipedia.orginvivochem.comciteab.com This selectivity is crucial for pinpointing the precise roles of PKA isoforms in various cellular contexts.

Beyond PKA, cAMP exerts its effects through other critical effectors, including exchange proteins activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels. bio-techne.comnih.govguidetopharmacology.orgnih.gov Although this compound is predominantly PKA-selective, ongoing research aims to understand its nuanced interactions with these alternative effectors or to engineer derivatives that can selectively target them. For instance, other cAMP analogs like D-007 and Sp-8-BnT-cAMPS have been developed to selectively activate Epac proteins, highlighting the potential for similar advancements with this compound derivatives. bio-techne.comthermofisher.com

Studies utilizing this compound have been instrumental in unraveling downstream pathways. For example, PKA activation mediated by this compound has been linked to the regulation of neutrophil survival and the upregulation of specific genes like NR4A2 and NR4A3. nih.gov Furthermore, this compound has been employed to investigate the intricate interactions between PKA regulatory subunits and Gαi proteins, shedding light on novel G-protein coupled receptor cascades. guidetopharmacology.orgchem960.com Its application has also contributed to understanding the activation of the Rac guanine (B1146940) exchange factor P-REX1 by type I PKA regulatory subunits. fishersci.ca The compound's ability to be immobilized on agarose (B213101) facilitates affinity chromatography and proteomics approaches, enabling the identification and characterization of novel cAMP-binding proteins and, consequently, the elucidation of previously unknown effector mechanisms. nih.govchem960.comctdbase.orgsigmaaldrich.comfishersci.benih.gov

Design and Synthesis of Advanced this compound Derivatives as Research Probes

The inherent chemical structure of this compound, featuring a free amino group, makes it an ideal scaffold for functionalization and the development of advanced research probes. wikipedia.org This characteristic has been leveraged in the synthesis of "cAMP Capture Compounds" (cAMP-CCs). These trifunctional molecules, incorporating selectivity, reactivity, and sorting functions, are crucial for identifying cAMP-binding proteins through mass spectrometry (CCMS technology). sigmaaldrich.commybiosource.com The stability of these capture compounds, including this compound-CC, has been demonstrated in various biological matrices, underscoring their utility in complex proteomic analyses. sigmaaldrich.commybiosource.com

The synthesis of phosphorothioate (B77711) derivatives, such as Sp-8-AHA-cAMPS, has further expanded the toolkit for studying cAMP signaling. These derivatives have been characterized for their binding affinities to PKA regulatory subunits and their efficacy in affinity purification strategies. fishersci.be While some analogs, like Sp-8-AEA-cAMPS, have shown superior purification properties, 8-AHA-cAMPS derivatives remain valuable tools in biochemical research. fishersci.benih.govinvivochem.cn The development of fluorescent cAMP analogs, such as Alexa Fluor cAMP analogs, which are also 8-(6-aminohexyl)amino derivatives, exemplifies the potential for designing probes that enable real-time visualization and quantification of PKA I activity. tocris.com Future efforts will focus on designing derivatives with even greater selectivity for specific PKA isoforms or other cAMP effectors, and on developing probes for spatially and temporally controlled activation of cAMP signaling pathways.

Application in In Vitro and Non-Human In Vivo Disease Modeling for Mechanism Elucidation

This compound has proven to be a versatile agent in various preclinical disease models, contributing significantly to the elucidation of underlying pathological mechanisms.

In vitro disease modeling:

Hepatocyte Polarity: In human hepatoma HepG2 cells, this compound has been used to study hepatocyte polarity and the critical role of PKA type I in the development of the apical bile canalicular lumen. citeab.com

Cell Replication Inhibition: It has been applied to T lymphocytes to investigate the inhibition of cell replication, demonstrating its potency in affecting cellular proliferation. wikipedia.org

Platelet Function: Research on thrombin-induced platelet shape change has shown that cAMP analogs, including this compound, can mimic the inhibitory effect of nitric oxide, highlighting its role in cardiovascular research. wikipedia.org

Leukemia Cell Survival: In studies involving acute promyelocytic leukemia (APL) cells, such as NB4 cells, this compound has been utilized to explore the impact of cAMP on cell survival and its protective effects against anthracycline-induced apoptosis, primarily mediated by PKA-I. nih.gov

Rac Activation: It has been employed in endothelial cells to investigate the activation of Rac guanine exchange factor by type I PKA, contributing to the understanding of cytoskeletal dynamics and cell migration. fishersci.ca

Neural Neurotransmitter Release: Studies in canine isolated mesenteric artery and vein have used this compound to investigate the involvement of the cAMP-mediated pathway in the neural release of noradrenaline. guidetopharmacology.org

Non-human in vivo disease modeling:

While direct in vivo studies solely with this compound are less common, its use in combination with other PKA activators, such as N6-MB-cAMP, has demonstrated its utility in regulating neutrophil survival and homeostasis in murine models. nih.gov This indicates its broader applicability in in vivo models for dissecting disease mechanisms.

The compound's role in affinity precipitation from total brain lysates of mice to study PKA complexes and their interactions with Gαi3 proteins guidetopharmacology.orgchem960.com further suggests its potential in ex vivo and potentially in vivo investigations of neural function and neurological disorders, particularly in understanding G-protein coupled receptor signaling in the brain.

In NSG mice with orthotopic NB4 cell leukemia, studies involving cAMP-increasing agents (which could include or be mimicked by this compound's effects) showed that these agents could lead to more rapid disease progression. nih.gov This highlights the critical need to carefully weigh the beneficial pro-differentiating effects of cAMP modulation against potential pro-survival effects in the context of leukemia therapy.

These applications underscore the ongoing and expanding utility of this compound as a fundamental research tool for mechanism elucidation across various biological systems and disease states in preclinical settings.

Q & A

Q. What structural features of 8-AHA-cAMP make it suitable for studying cAMP-dependent signaling pathways?

this compound (8-(6-aminohexyl-amino)-cAMP) contains a cAMP backbone modified with an aminohexyl amino group at the 8-position. This modification allows covalent immobilization on sensor chips (e.g., for SPR studies) and enhances selectivity for protein kinase A (PKA) type I isoforms over other cAMP-binding proteins like Epac. The aminohexyl spacer improves accessibility for interaction with PKA regulatory subunits, enabling precise biochemical assays .

Methodological Insight : When designing experiments, ensure the aminohexyl group is utilized for surface coupling (e.g., CM5 sensor chips in SPR) to study binding kinetics. Avoid using 6-modified cAMP analogs (e.g., 6-Bnz-cAMP) in combination with this compound to prevent cross-reactivity with Epac pathways .

Q. What methodologies are commonly used to quantify this compound-protein interactions?

- Surface Plasmon Resonance (SPR) : Immobilize this compound on sensor chips to measure real-time binding kinetics (association/dissociation rates) and calculate equilibrium constants (e.g., EC50). Preincubate proteins with free cAMP to assess competitive binding .

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics but requires higher protein concentrations than SPR.

- Fluorescence Anisotropy (FA) : Uses fluorescent analogs (e.g., 8-Fluo-cAMP) but may alter binding affinities due to fluorophore interference .

Methodological Insight : For SPR, inject protein samples at increasing concentrations (e.g., 8–256 nM) and monitor association phases for ≥3 minutes. Use dose-response curves to derive EC50 values .

Q. How does this compound enable isoform-selective activation of PKA?

this compound preferentially binds to PKA type I regulatory subunits (RIα/RIβ) due to its 8-position modification. When combined with other analogs (e.g., 8-PIP-cAMP), it selectively dissociates RI subunits from catalytic subunits, enabling targeted study of PKA-I signaling without activating PKA-II .

Methodological Insight : Use this compound/8-PIP-cAMP combinations in BRET assays to monitor RI/C subunit dissociation. Validate selectivity with RII-specific analogs like (Sp)-5,6-DCl-cBIMPS .

Advanced Research Questions

Q. How should time-course experiments be designed to assess this compound effects in cell models?

In studies of meiotic resumption (e.g., mouse oocytes), this compound must be administered within a critical time window (≤4 hours post-FSH stimulation) to inhibit MAPK phosphorylation and GVBD. Delayed addition (>4 hours) fails to block maturation, highlighting temporal sensitivity in pathway modulation .

Methodological Insight : Use Western blotting at 2-hour intervals to track MAPK phosphorylation (p-ERK1/2) and correlate with functional outcomes (e.g., cumulus-oocyte complex maturation rates) .

Q. How can discrepancies in binding affinity data for this compound across assays be resolved?

Discrepancies arise from methodological differences:

- SPR : Reports lower affinity (~10 μM for HCN2 channels) due to covalent immobilization altering accessibility .

- ITC : Measures higher affinity (1–3.7 μM for cAMP) but requires soluble ligands.

- FA : Overestimates affinity for fluorescent analogs (e.g., 8-Fluo-cAMP at 0.3–0.7 μM) due to fluorophore effects .

Methodological Insight : Validate results with orthogonal techniques. For example, confirm SPR-derived EC50 values with competitive ITC or functional assays (e.g., kinase activity). Always report assay conditions (e.g., buffer pH, surfactant concentrations) .

Q. What strategies optimize this compound use in combination with other analogs for pathway-specific studies?

- PKA-I Activation : Pair this compound with 8-PIP-cAMP to saturate RI subunit binding sites, ensuring complete dissociation from catalytic subunits .

- Avoid Cross-Talk : Use 6-modified cAMP analogs (e.g., 6-Bnz-cAMP) to minimize Epac activation, which competes with PKA pathways .

Methodological Insight : Pre-test analog combinations in pulldown assays (e.g., cAMP-agarose beads) to confirm specificity. Monitor off-target effects via RNAi screening for unintended cAMP-binding proteins .

Q. What are the advantages of real-time vs. equilibrium analysis in SPR-based this compound binding studies?

- Real-Time Analysis : Captures kinetic parameters (kon/koff) for transient interactions, critical for understanding PKA regulatory dynamics. Use a 1:1 Langmuir binding model for global fitting of SPR sensorgrams .

- Equilibrium Analysis : Simplifies EC50 calculations but may miss transient binding states. Suitable for high-affinity interactions (e.g., GSKIP binding to RII subunits at 5–43 nM) .

Methodological Insight : For low-affinity interactions (e.g., this compound and HCN2 channels), extend association phases to ≥5 minutes to reach steady-state binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.